molecular formula C8H4ClFN2O B13943527 7-Chloro-5-fluoroquinazolin-4-OL

7-Chloro-5-fluoroquinazolin-4-OL

Cat. No.: B13943527
M. Wt: 198.58 g/mol
InChI Key: WKVOKURYZOXDFG-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 7-chloro-5-fluoro- is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with chlorine and fluorine substituents at the 7th and 5th positions, respectively. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 7-chloro-5-fluoro- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzamide with a suitable halogenated derivative, followed by cyclization to form the quinazolinone core. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 4(3H)-Quinazolinone, 7-chloro-5-fluoro- may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 7-chloro-5-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 7-chloro-5-fluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4(3H)-Quinazolinone, 7-chloro-5-methyl-
  • 4(3H)-Quinazolinone, 7-chloro-5-bromo-
  • 4(3H)-Quinazolinone, 7-chloro-5-iodo-

Uniqueness

4(3H)-Quinazolinone, 7-chloro-5-fluoro- is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H4ClFN2O

Molecular Weight

198.58 g/mol

IUPAC Name

7-chloro-5-fluoro-3H-quinazolin-4-one

InChI

InChI=1S/C8H4ClFN2O/c9-4-1-5(10)7-6(2-4)11-3-12-8(7)13/h1-3H,(H,11,12,13)

InChI Key

WKVOKURYZOXDFG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=CNC2=O)F)Cl

Origin of Product

United States

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